molecular formula C22H34O3 B3026263 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid CAS No. 1359721-83-7

18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid

Cat. No.: B3026263
CAS No.: 1359721-83-7
M. Wt: 346.5 g/mol
InChI Key: LKOFAUCMWTWGQQ-SPPFMMLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid” is a unique chemical compound with vast research potential. It has the molecular formula C24H37NO3 . The compound is also known by other names such as “18-(3-ethyl-2-oxiranyl)-N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-octadecapentaenamide” and "(4Z,7Z,10Z,13Z,16Z)-18-(3-Ethyloxiran-2-yl)-N-(2-hydroxyethyl)octadeca-4,7,10,13,16-pentaenamide" .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains an oxirane ring (a three-membered ring containing an oxygen atom) and a long carbon chain with multiple double bonds . The exact mass of the compound is 387.27734404 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 387.6 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a high number of rotatable bonds (16), suggesting a high degree of molecular flexibility .

Scientific Research Applications

Synthesis Approaches

Synthetic approaches for polyunsaturated fatty acids similar to 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid have been studied. For instance, the synthesis of 2E,4E,6E,11Z-octadecatetraenoic acid from Rhizobium leguminosarum biovar viciae Nod factor involved coupling a vinylborane compound with ethyl trans-3-iodoacrylate, achieving a good yield and stereospecificity. The successive use of metal-catalyzed coupling and hydro-metallation reactions facilitated the formation of the trienic system (Ghomsi, Goureau, & Treilhou, 2005).

Metabolic Pathways

In cultured fish cells, specific fatty acids such as octadecapentaenoic acid (all-cis delta3,6,9,12,15-18:5) were metabolized to octadecatetraenoic acid (all-cis delta6,9,12,15-18:4) through specific metabolic pathways. This process involved the formation of a 2-trans intermediate, implying the biochemical conversion of fatty acids through enzymatic activities (Ghioni, Porter, Sadler, Tocher, & Sargent, 2001).

Chemical Analysis and Identification

Separation Techniques

The separation and identification of complex fatty acid isomers, such as conjugated octadecadienoic acids (18:2), known as conjugated linoleic acid (CLA), have been refined using chromatographic techniques. Specifically, gas chromatography combined with silver ion high-performance liquid chromatography (Ag + HPLC) and complemented by GC–mass spectrometry (GC–MS) and GC–Fourier transform infrared (FTIR) analyses offered comprehensive profiles of these fatty acids, crucial for understanding their biological roles (Roach, Mossoba, Yurawecz, & Kramer, 2002).

Applications in Biotechnology

Biotechnological Synthesis

The biotechnological production of chiral epoxides, such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from renewable sources like levoglucosenone, demonstrates the integration of green chemistry principles in synthesizing valuable chemical precursors. The described chemo-enzymatic synthesis pathway involved lipase-mediated Baeyer-Villiger oxidation and palladium-catalyzed hydrogenation, showcasing an environmentally friendly approach to producing these compounds (Peru, Flourat, Gunawan, Raverty, Jevric, Greatrex, & Allais, 2016).

Properties

IUPAC Name

(7Z,10Z,13Z,16Z)-18-[(2S,3R)-3-ethyloxiran-2-yl]octadeca-7,10,13,16-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,14,16,20-21H,2,5-6,11-13,15,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,16-14-/t20-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOFAUCMWTWGQQ-SPPFMMLASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid
Reactant of Route 2
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid
Reactant of Route 3
Reactant of Route 3
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid
Reactant of Route 4
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid
Reactant of Route 5
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid
Reactant of Route 6
18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid

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